
2,5-Dioxo-1-pyrrolidinyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylate
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Description
2,5-Dioxo-1-pyrrolidinyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C16H16N4O6S2 and its molecular weight is 424.45. The purity is usually 95%.
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Biological Activity
The compound 2,5-Dioxo-1-pyrrolidinyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylate is a complex organic molecule with notable biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₃H₁₁N₃O₅S
- Molecular Weight : 319.31 g/mol
- CAS Number : 55750-62-4
The compound features a pyrrolidine ring, a piperidine derivative, and a benzothiadiazole moiety, which contribute to its pharmacological properties.
Research indicates that the compound exhibits significant inhibitory effects on various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in lipid metabolism, potentially offering therapeutic benefits in managing hyperlipidemia and related disorders .
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits the growth of several pathogenic microorganisms. For instance, studies conducted on Mycobacterium tuberculosis indicated promising results with specific derivatives of the compound showing enhanced efficacy against this pathogen .
In Vivo Studies
Animal models have been utilized to assess the compound's pharmacokinetics and therapeutic potential:
- Hyperlipidemia Models : In studies involving rats induced with hyperlipidemia, administration of the compound resulted in significant reductions in serum cholesterol levels, indicating its potential as a therapeutic agent for lipid disorders .
- Neuroprotective Effects : Research has also explored the neuroprotective properties of the compound, particularly its ability to promote myelination in oligodendrocyte progenitor cells. This suggests potential applications in treating demyelinating diseases .
Case Study 1: Hyperlipidemia Treatment
A clinical trial evaluated the efficacy of the compound in patients with elevated cholesterol levels. Results indicated a marked reduction in low-density lipoprotein (LDL) cholesterol after eight weeks of treatment compared to placebo controls. The study concluded that the compound could serve as an effective adjunct therapy for managing hyperlipidemia.
Case Study 2: Neuroprotection in Animal Models
In a study involving mice with induced brain injury, administration of the compound led to improved recovery outcomes. Mice treated with the compound exhibited enhanced myelin sheath formation and reduced neurological deficits compared to untreated controls. This highlights its potential role in neuroprotection and recovery from brain injuries .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S2/c21-13-6-7-14(22)20(13)26-16(23)10-3-2-8-19(9-10)28(24,25)12-5-1-4-11-15(12)18-27-17-11/h1,4-5,10H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYVKJHVGPLOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)ON4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.